![molecular formula C25H29NO2 B1385635 N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-57-4](/img/structure/B1385635.png)
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline
Overview
Description
“N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C25H29NO2 and a molecular weight of 375.50 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 29 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Enzymatic Photometric Determination
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline derivatives have been synthesized for use as water-soluble hydrogen donors in the enzymatic photometric determination of hydrogen peroxide. These compounds exhibit high absorbances in the visible wavelengths in media ranging from weakly alkaline to fairly acidic pH levels, which enhances their effectiveness in photometric assays (Tamaoku et al., 1982).
Structural Analysis of Analogues
Analogues of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its thiophene variant, have been structurally analyzed. These compounds, with basic heterocyclic imino structures, show planar backbones and are crucial for understanding molecular interactions and structural conformations (Su et al., 2013).
Antibacterial and Enzyme Inhibition Studies
N'-Substituted derivatives of similar compounds have shown significant antibacterial and enzyme inhibition properties. These studies are critical for developing new pharmaceuticals and understanding the biochemical interactions of these compounds (Aziz‐ur‐Rehman et al., 2014).
Synthesis Processes
Electrosynthesis and Analytical Chemistry
The electrooxidation of N-alkylsubstituted anilines, closely related to N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline, has been extensively studied. These studies are vital in understanding the electrochemical properties and potential applications in analytical chemistry (Malinauskas & Holze, 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-17-21(2)19-25(18-20)28-16-14-26-23-10-12-24(13-11-23)27-15-6-9-22-7-4-3-5-8-22/h3-5,7-8,10-13,17-19,26H,6,9,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCTUFLQSKAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC=C(C=C2)OCCCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
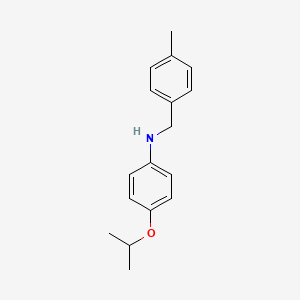
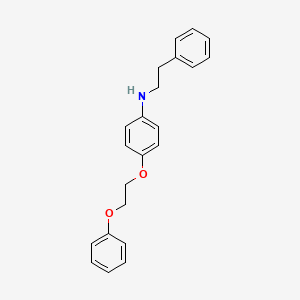
![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)
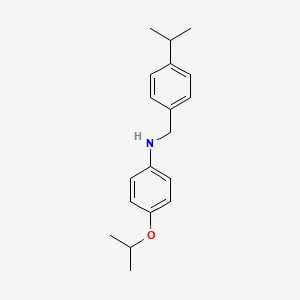
![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)
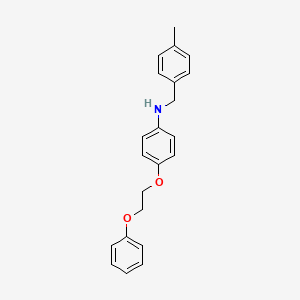
![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)
![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)
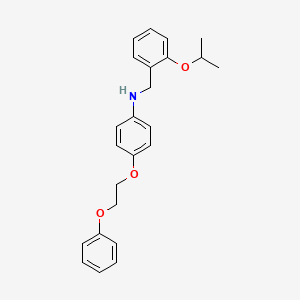
![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)